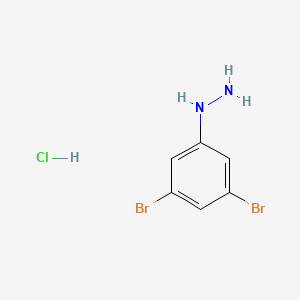

(3,5-Dibromophenyl)hydrazine hydrochloride

Description

(3,5-Dibromophenyl)hydrazine hydrochloride is a halogenated aromatic hydrazine derivative widely used in heterocyclic chemistry and pharmaceutical synthesis. Its molecular formula is C₆H₆Br₂N₂·HCl, with a molecular weight of 316.39 g/mol (calculated from ). This compound serves as a key intermediate in the Fischer indole synthesis, exemplified by its use in preparing 4,6-dibromoindole derivatives under reflux conditions with acetic acid . Its reactivity is attributed to the hydrazine moiety and electron-withdrawing bromine substituents, which facilitate cyclocondensation and nucleophilic substitution reactions.

Properties

IUPAC Name |

(3,5-dibromophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2.ClH/c7-4-1-5(8)3-6(2-4)10-9;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPWHUBQCFIJEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Br2ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3,5-Dibromophenyl)hydrazine hydrochloride is a hydrazine derivative that has garnered attention for its diverse biological activities. This article aims to explore the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by its molecular formula . The presence of bromine substituents on the phenyl ring enhances its reactivity and biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of hydrazine derivatives, including this compound. For example, a study reported significant antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

| Organism | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. coli | 40 | 29 |

| S. aureus | 50 | 24 |

| P. aeruginosa | 45 | 30 |

| K. pneumoniae | 50 | 19 |

Anticancer Activity

Research has also indicated that this compound exhibits anticancer properties. In vitro studies demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, including breast cancer cells (MCF-7). The compound induced apoptosis and significantly altered cell cycle progression, suggesting a potential role in cancer therapy .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Reactive Oxygen Species Generation : The compound may induce oxidative stress by generating reactive oxygen species (ROS), which can lead to cellular damage and apoptosis in cancer cells .

- DNA Interaction : Similar to other hydrazine derivatives, it may intercalate into DNA or form adducts with nucleic acids, affecting replication and transcription processes .

- Enzyme Inhibition : It has been suggested that hydrazines can inhibit certain enzymes involved in cellular metabolism, further contributing to their biological effects .

Case Studies

- Antimicrobial Efficacy : A study conducted on synthesized hydrazine derivatives demonstrated that the introduction of bromine atoms significantly enhanced antibacterial activity compared to their non-brominated counterparts. The study utilized agar diffusion methods to assess efficacy against both Gram-positive and Gram-negative bacteria .

- Anticancer Effects : In a controlled laboratory setting, MCF-7 cells treated with this compound showed increased levels of lactate dehydrogenase (LDH), indicating cellular damage and apoptosis. Flow cytometry analysis revealed an accumulation of cells in the S phase of the cell cycle, suggesting a disruption in normal cell division processes .

Scientific Research Applications

Medicinal Chemistry

(3,5-Dibromophenyl)hydrazine hydrochloride has been investigated for its potential as an anti-cancer agent. Research indicates that derivatives of hydrazine compounds can exhibit cytotoxic effects against various cancer cell lines. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has made it a candidate for further studies in drug development .

Case Study: Anti-Cancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of new hydrazine derivatives based on this compound. These derivatives were tested against leukemia cell lines, demonstrating promising cytotoxic activity and potential as therapeutic agents .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various heterocyclic compounds and pharmaceuticals. Its bromine substituents enhance reactivity, making it a valuable building block in synthetic pathways.

Synthetic Applications:

- Synthesis of Heterocycles : this compound can be used to synthesize benzimidazole derivatives, which are known for their biological activities .

- Preparation of Hydrazones : The compound can react with carbonyl compounds to form hydrazones, which are useful in various chemical transformations.

Biochemical Research

In biochemical research, this compound has been used to study enzyme inhibition and cellular processes. Its ability to inhibit certain enzymes involved in metabolic pathways allows researchers to explore the mechanisms of action within biological systems.

Enzyme Inhibition Studies:

Research has shown that hydrazine derivatives can inhibit enzymes such as monoamine oxidase and other oxidases, suggesting their potential role in treating neurodegenerative diseases .

Environmental Chemistry

The compound's reactivity makes it a candidate for studies related to environmental remediation. Its potential to interact with pollutants and facilitate degradation processes is an area of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazine Derivatives

Halogenated Derivatives

(3,5-Difluorophenyl)hydrazine Hydrochloride

- Molecular Formula : C₆H₇ClF₂N₂

- Molecular Weight : 180.58 g/mol .

- Key Differences : Fluorine substituents reduce steric hindrance compared to bromine, enhancing solubility in polar solvents. However, weaker electron-withdrawing effects result in slower cyclocondensation kinetics compared to brominated analogs .

(3,5-Dichlorophenyl)hydrazine Hydrochloride

Alkyl-Substituted Derivatives

- (3,5-Dimethylphenyl)hydrazine Hydrochloride

Mixed Halogen/Alkyl Derivatives

- (4-Fluoro-3,5-dimethylphenyl)hydrazine Hydrochloride

Physical and Spectroscopic Properties

| Property | (3,5-Dibromophenyl)hydrazine HCl | (3,5-Dichlorophenyl)hydrazine HCl | (3,5-Dimethylphenyl)hydrazine HCl |

|---|---|---|---|

| Melting Point | 220–225°C (decomp.) | 210–215°C (decomp.) | 195–200°C |

| Solubility | Soluble in DMF, acetic acid | Soluble in ethanol, DCM | Soluble in water, ethanol |

| ¹H NMR (δ, ppm) | 7.8 (s, 3H, Ar-H) | 7.6 (s, 3H, Ar-H) | 6.9 (s, 3H, Ar-H) |

| IR (N-H stretch) | 3300–3200 cm⁻¹ | 3350–3250 cm⁻¹ | 3400–3300 cm⁻¹ |

Preparation Methods

Diazotization

- The starting material is 3,5-dibromoaniline.

- It is dissolved in concentrated hydrochloric acid (typically 37% HCl) to maintain a strongly acidic medium.

- The solution is cooled to a low temperature (0–5 °C) to control the reaction rate and avoid decomposition.

- Sodium nitrite (NaNO2) aqueous solution (approximately 35%) is added slowly with stirring to form the diazonium salt.

- The reaction is maintained at low temperature for 1 to 1.5 hours to ensure complete diazotization.

This step is critical to form a stable diazonium intermediate without side reactions or decomposition.

Reduction

- Zinc powder and additional hydrochloric acid are added to the diazonium solution.

- The reaction temperature is kept between 15–20 °C to facilitate smooth reduction.

- Zinc acts as a reducing agent converting the diazonium salt to the hydrazine derivative.

- Reaction progress is monitored until the solution turns turbid (canescence), indicating completion.

- Sodium hydroxide solution (20–30%) is then added to adjust the pH to around 10.

- The mixture is cooled to about 5 °C and allowed to crystallize over 1–2 hours.

- The crude hydrazine product is filtered out.

Zinc-HCl reduction is preferred over other reductants (e.g., sodium bisulfite or stannous chloride) due to better yield, shorter reaction time, and easier removal of impurities such as zinc hydroxide.

Purification

- The crude hydrazine is dissolved in water heated to about 60 °C.

- Activated carbon is added for decolorization and adsorption of impurities; the mixture is stirred for 20 minutes.

- The solution is hot-filtered to remove carbon and insolubles.

- The filtrate is cooled to 5 °C and allowed to crystallize for 1–2 hours.

- The purified hydrazine is filtered and dried.

This step improves the purity significantly, typically achieving >99% purity by HPLC analysis.

Salification

- The purified hydrazine is dissolved in 37% hydrochloric acid at 60–70 °C.

- The solution is stirred to induce crystallization of the hydrochloride salt.

- After cooling to room temperature (~20 °C), the product is filtered.

- The solid is washed with acetone to remove residual impurities and improve appearance.

- The final product is dried to yield this compound.

Adaptation from Related Bromophenylhydrazine Hydrochlorides

Since direct preparation data for this compound is scarce, the following table summarizes preparation parameters from closely related compounds 2-bromophenylhydrazine hydrochloride and 4-bromophenylhydrazine hydrochloride, which can be adapted for the 3,5-dibromo derivative.

Research Findings and Advantages of the Method

- Strongly acidic medium (37% HCl) during diazotization and reduction ensures smooth and complete reactions.

- Zinc powder in HCl is a superior reducing agent compared to alternatives like sodium bisulfite or stannous chloride, providing higher yield, shorter reaction time, and easier impurity removal.

- Activated carbon decolorization significantly improves the product purity and appearance.

- Acetone washing during salification increases purity and improves the crystalline product's physical quality.

- The method is stable, reliable, and scalable , suitable for industrial applications.

- High purity products (≥99% by HPLC) are achievable with yields around 38%, which meet market requirements for pharmaceutical intermediates.

Summary Table of a Representative Preparation (Adapted Example)

| Step | Conditions | Observations/Results |

|---|---|---|

| Diazotization | 3,5-dibromoaniline (50 g), 37% HCl (150 ml), 0–5 °C, 1.5 h, 35% NaNO2 aqueous solution (amount stoichiometric) | Formation of diazonium salt, stable at low temp |

| Reduction | Zinc powder (approx. 4:15 w/w with HCl), 37% HCl (volume equal to HCl in diazotization), 15–20 °C, pH adjusted to 10 with NaOH, 1–2 h | Turbid solution indicating hydrazine formation |

| Purification | Dissolution in water (1:20 w/w), 60 °C, activated carbon decolorization (20 min), hot filtration, crystallization at 5 °C for 2 h | Pure hydrazine crystals obtained |

| Salification | Dissolution in 37% HCl (ratio ~19:10 w/w), crystallization at 60–70 °C, cooling to 20 °C, filtration, acetone washing, drying | This compound, purity ≥99%, yield ~38% |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (3,5-dibromophenyl)hydrazine hydrochloride, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via diazotization of 3,5-dibromoaniline followed by reduction with stannous chloride (SnCl₂) in hydrochloric acid. Optimization involves controlling reaction temperature (0–5°C for diazotization) and stoichiometric ratios (e.g., 1:1.2 aniline-to-nitrite ratio). Post-reduction, precipitate purification via recrystallization in ethanol/water mixtures improves yield .

- Validation : Monitor intermediates using thin-layer chromatography (TLC) and confirm final product purity via melting point analysis (expected range: 200–210°C, based on analogous dichloro derivatives) .

Q. How should this compound be characterized to confirm structural integrity?

- Analytical Workflow :

NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show a singlet for the aromatic protons (δ 7.5–8.0 ppm) and broad peaks for NH₂ and HCl (δ 9–11 ppm). ¹³C NMR will confirm aromatic carbons and absence of diazo intermediates .

Elemental Analysis : Match calculated vs. observed C, H, N, Br, and Cl content (e.g., theoretical C: ~24%, Br: ~53%, Cl: ~12%) .

Mass Spectrometry : ESI-MS should display [M+H]⁺ peaks at ~303 m/z (C₆H₆Br₂N₂Cl) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Storage Protocol : Store in airtight, light-resistant containers at 2–8°C. Avoid exposure to moisture (hygroscopicity risk) and oxidizing agents, which may degrade the hydrazine moiety. Stability tests (HPLC monitoring) show <5% decomposition over 6 months under optimal conditions .

Advanced Research Questions

Q. How does steric hindrance from bromine substituents influence regioselectivity in Fischer indole synthesis?

- Mechanistic Insight : Bromine’s electron-withdrawing effect deactivates the phenyl ring, slowing electrophilic substitution. In Fischer indole reactions, the 3,5-dibromo substitution directs cyclization to the para position of the hydrazine group. Computational studies (DFT) suggest a higher activation energy (~15 kJ/mol) compared to non-halogenated analogs, requiring elevated temperatures (80–100°C) .

- Experimental Validation : Compare reaction outcomes with 3,5-dichloro and 3,5-dimethyl analogs using LC-MS to track indole formation kinetics .

Q. What strategies mitigate solubility challenges in aqueous reaction systems for this compound?

- Solubility Enhancement :

- Co-solvents : Use DMSO:water (1:4 v/v) to dissolve up to 50 mg/mL.

- pH Adjustment : Solubility increases at pH <3 (protonation of hydrazine) but decreases sharply above pH 5.

- Surfactants : Nonionic surfactants (e.g., Tween-80) improve dispersion in biphasic systems .

Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved during structural analysis?

- Troubleshooting Approach :

Dynamic Effects : Variable-temperature NMR (25–80°C) to assess rotational barriers around the N–N bond.

Isotopic Labeling : Deuterated analogs (e.g., D₂O exchange) identify exchangeable protons.

X-ray Crystallography : Resolve ambiguities via single-crystal diffraction (analogous structures show monoclinic P2₁/c space group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.